Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate is a synthetic organic compound with the molecular formula C22H24ClNO4 and a molecular weight of 401.894 g/mol . This compound is known for its unique chemical structure, which includes a cyclohexyl group, a chlorinated phenoxy group, and an acetamido benzoate moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 4-chloro-2-methylphenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to produce 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoic acid. Finally, the esterification of this acid with cyclohexanol yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl 2-(4-chloro-2-methylphenoxy)acetate: This compound shares a similar phenoxy group but differs in its ester linkage.
4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoic acid: This is an intermediate in the synthesis of Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research .
Properties
Molecular Formula |
C22H24ClNO4 |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
cyclohexyl 4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H24ClNO4/c1-15-13-17(23)9-12-20(15)27-14-21(25)24-18-10-7-16(8-11-18)22(26)28-19-5-3-2-4-6-19/h7-13,19H,2-6,14H2,1H3,(H,24,25) |
InChI Key |
KIXHQAIYPSJNIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.